Cas no 1157123-32-4 (METHYL 3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPANOATE)

Methyl 3-amino-3-(3,4-dimethylphenyl)propanoate is a chiral β-amino ester derivative with a 3,4-dimethylphenyl substituent, offering utility as a versatile intermediate in organic synthesis. Its structure features both an ester and an amino functional group, enabling its use in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The aromatic dimethyl substitution enhances steric and electronic properties, potentially influencing reactivity in asymmetric synthesis or catalysis. The methyl ester group provides a handle for further derivatization, while the β-amino moiety allows for incorporation into peptidomimetics or other bioactive scaffolds. This compound is typically handled under inert conditions due to the reactivity of the amino group.
METHYL 3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPANOATE structure
1157123-32-4 structure
Product name:METHYL 3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPANOATE
CAS No:1157123-32-4
MF:C12H17NO2
Molecular Weight:207.268883466721
MDL:MFCD12047012
CID:5596625
PubChem ID:43752581

METHYL 3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPANOATE 化学的及び物理的性質

名前と識別子

    • METHYL 3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPANOATE
    • Benzenepropanoic acid, β-amino-3,4-dimethyl-, methyl ester
    • 1157123-32-4
    • EN300-9142958
    • MDL: MFCD12047012
    • インチ: 1S/C12H17NO2/c1-8-4-5-10(6-9(8)2)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3
    • InChIKey: GCSRKKXQXJACLV-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)CC(N)C1=CC=C(C)C(C)=C1

計算された属性

  • 精确分子量: 207.125928785g/mol
  • 同位素质量: 207.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 218
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • XLogP3: 1.4

METHYL 3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPANOATE Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-9142958-1g
methyl 3-amino-3-(3,4-dimethylphenyl)propanoate
1157123-32-4
1g
$528.0 2023-09-01
Enamine
EN300-9142958-0.1g
methyl 3-amino-3-(3,4-dimethylphenyl)propanoate
1157123-32-4 95.0%
0.1g
$464.0 2025-02-21
Enamine
EN300-9142958-1.0g
methyl 3-amino-3-(3,4-dimethylphenyl)propanoate
1157123-32-4 95.0%
1.0g
$528.0 2025-02-21
Enamine
EN300-9142958-10g
methyl 3-amino-3-(3,4-dimethylphenyl)propanoate
1157123-32-4
10g
$2269.0 2023-09-01
Enamine
EN300-9142958-0.5g
methyl 3-amino-3-(3,4-dimethylphenyl)propanoate
1157123-32-4 95.0%
0.5g
$507.0 2025-02-21
Enamine
EN300-9142958-10.0g
methyl 3-amino-3-(3,4-dimethylphenyl)propanoate
1157123-32-4 95.0%
10.0g
$2269.0 2025-02-21
Enamine
EN300-9142958-0.05g
methyl 3-amino-3-(3,4-dimethylphenyl)propanoate
1157123-32-4 95.0%
0.05g
$443.0 2025-02-21
Enamine
EN300-9142958-5g
methyl 3-amino-3-(3,4-dimethylphenyl)propanoate
1157123-32-4
5g
$1530.0 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1609125-1g
Methyl 3-amino-3-(3,4-dimethylphenyl)propanoate
1157123-32-4 98%
1g
¥7981.00 2024-08-09
Enamine
EN300-9142958-5.0g
methyl 3-amino-3-(3,4-dimethylphenyl)propanoate
1157123-32-4 95.0%
5.0g
$1530.0 2025-02-21

METHYL 3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPANOATE 関連文献

METHYL 3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPANOATEに関する追加情報

METHYL 3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPANOATE: An Overview of a Versatile Compound

METHYL 3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPANOATE (CAS No. 1157123-32-4) is a compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

METHYL 3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPANOATE is an organic compound characterized by its complex structure, which includes an amino group and a substituted phenyl ring. The compound's molecular formula is C12H17NO2, and it has a molecular weight of approximately 207.26 g/mol. The presence of the amino group and the substituted phenyl ring imparts unique chemical properties to the molecule, making it highly versatile for various applications.

The compound is typically synthesized through a multi-step process involving the reaction of 3,4-dimethylphenylacetic acid with methylamine in the presence of a coupling agent. This synthesis method ensures high purity and yield, making it suitable for both laboratory-scale and industrial-scale production. The resulting product is a white crystalline solid with a melting point of around 65-67°C.

Synthesis Methods

The synthesis of METHYL 3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPANOATE can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3,4-dimethylphenylacetic acid with methylamine in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). This method ensures high yields and purity, making it suitable for large-scale production.

Another approach involves the use of palladium-catalyzed coupling reactions to form the desired amide bond. This method is particularly useful for synthesizing derivatives of METHYL 3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPANOATE with different substituents on the phenyl ring or the amino group. The choice of synthesis method often depends on the specific application and the desired purity and yield of the final product.

Biological Activities

METHYL 3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPANOATE has been studied for its potential biological activities, particularly in the context of medicinal chemistry and drug discovery. Recent research has shown that this compound exhibits significant anti-inflammatory and analgesic properties. Studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a promising candidate for the treatment of inflammatory diseases.

In addition to its anti-inflammatory effects, METHYL 3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPANOATE has also shown potential as an analgesic agent. Preclinical studies have indicated that it can reduce pain sensitivity in animal models of chronic pain without causing significant side effects. These findings suggest that this compound could be developed into a novel analgesic drug with improved safety and efficacy profiles compared to existing treatments.

Recent Research Advancements

The potential applications of METHYL 3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPANOATE have been further explored in recent studies. One notable area of research is its use as a lead compound for the development of new drugs targeting neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

Another area of interest is its potential as an adjuvant therapy for cancer treatment. Research has demonstrated that METHYL 3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPANOATE can enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to apoptosis while reducing their resistance to treatment. This dual mechanism of action makes it a promising candidate for combination therapy approaches in oncology.

Conclusion

In conclusion, METHYL 3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPANOATE (CAS No. 1157123-32-4) is a versatile compound with significant potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of new drugs targeting inflammatory diseases, chronic pain, neurodegenerative disorders, and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future innovations in drug discovery and development.

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